molecular formula C14H23NO6 B3295511 2-(2-Ethoxycarbonyl-acetyl)-morpholine-4-carboxylic acid tert-butyl ester CAS No. 887987-66-8

2-(2-Ethoxycarbonyl-acetyl)-morpholine-4-carboxylic acid tert-butyl ester

Cat. No. B3295511
CAS RN: 887987-66-8
M. Wt: 301.34 g/mol
InChI Key: GVJGVIVDKQDJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxycarbonyl-acetyl)-morpholine-4-carboxylic acid tert-butyl ester, also known as EAM-4, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EAM-4 is a morpholine derivative that has been synthesized using various methods, each with its own advantages and limitations.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxycarbonyl-acetyl)-morpholine-4-carboxylic acid tert-butyl ester is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and the modulation of various signaling pathways. This compound has been found to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site, which prevents the breakdown of acetylcholine. Additionally, this compound has been found to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been associated with improved cognitive function and memory. Additionally, this compound has been found to have anti-inflammatory effects, which may be due to its modulation of various signaling pathways.

Advantages and Limitations for Lab Experiments

2-(2-Ethoxycarbonyl-acetyl)-morpholine-4-carboxylic acid tert-butyl ester has several advantages for lab experiments, including its high purity and good yields when synthesized using the reported methods. Additionally, this compound has been found to have potential applications in various fields of scientific research, including as a potential inhibitor of acetylcholinesterase, anticancer agent, and anti-inflammatory agent. However, this compound also has limitations, including its limited solubility in water and its potential toxicity, which may require further investigation.

Future Directions

There are several future directions for 2-(2-Ethoxycarbonyl-acetyl)-morpholine-4-carboxylic acid tert-butyl ester research, including the investigation of its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways. Furthermore, the development of new synthesis methods for this compound may improve its yield and purity, which could facilitate its use in various scientific research applications.

Scientific Research Applications

2-(2-Ethoxycarbonyl-acetyl)-morpholine-4-carboxylic acid tert-butyl ester has been found to have potential applications in various fields of scientific research. It has been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated as a potential anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

properties

IUPAC Name

tert-butyl 2-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-5-19-12(17)8-10(16)11-9-15(6-7-20-11)13(18)21-14(2,3)4/h11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJGVIVDKQDJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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